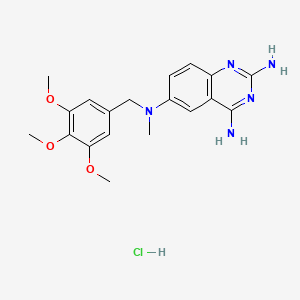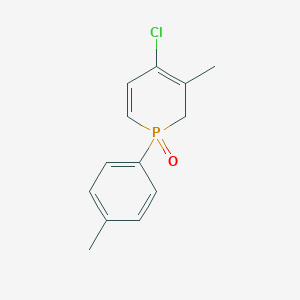
1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-: is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a phenylsulfonyl group and a pyrrolidinylmethyl group attached to the indole core, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting from an appropriate precursor, such as an aniline derivative, the indole core can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Phenylsulfonyl Group: This step may involve sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.
Attachment of the Pyrrolidinylmethyl Group: This can be achieved through alkylation reactions, where the indole nitrogen is alkylated with a pyrrolidinylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques like continuous flow synthesis and green chemistry principles may be employed.
化学反応の分析
Types of Reactions
1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-: can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic or nucleophilic substitution reactions on the indole ring or the phenylsulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
科学的研究の応用
1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The phenylsulfonyl and pyrrolidinylmethyl groups may enhance its binding affinity and specificity for certain molecular targets.
類似化合物との比較
Similar Compounds
1H-Indol-6-ol, 3-(phenylsulfonyl)-1-methyl-: Lacks the pyrrolidinylmethyl group.
1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-piperidinylmethyl)-: Contains a piperidinylmethyl group instead of pyrrolidinylmethyl.
1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-morpholinylmethyl)-: Contains a morpholinylmethyl group.
Uniqueness
The presence of the pyrrolidinylmethyl group in 1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- may confer unique chemical and biological properties, such as increased stability, solubility, or specific interactions with biological targets.
特性
CAS番号 |
651335-30-7 |
|---|---|
分子式 |
C19H20N2O3S |
分子量 |
356.4 g/mol |
IUPAC名 |
3-(benzenesulfonyl)-1-(pyrrolidin-2-ylmethyl)indol-6-ol |
InChI |
InChI=1S/C19H20N2O3S/c22-15-8-9-17-18(11-15)21(12-14-5-4-10-20-14)13-19(17)25(23,24)16-6-2-1-3-7-16/h1-3,6-9,11,13-14,20,22H,4-5,10,12H2 |
InChIキー |
FZLCZRNRVXXMGN-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)CN2C=C(C3=C2C=C(C=C3)O)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide](/img/structure/B12520394.png)
![6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol](/img/structure/B12520402.png)
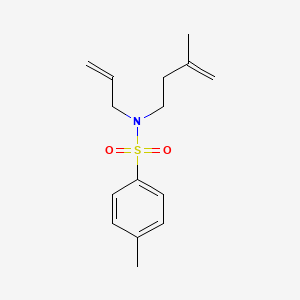

![3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B12520416.png)
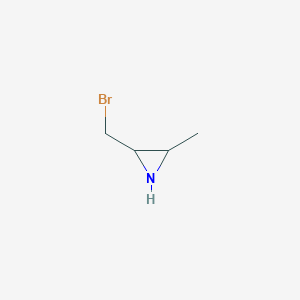
![Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate](/img/structure/B12520425.png)
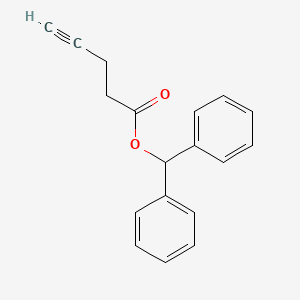
![4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}pyrimidine](/img/structure/B12520430.png)
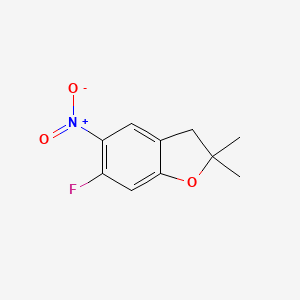
![2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]-](/img/structure/B12520433.png)
![tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B12520445.png)
